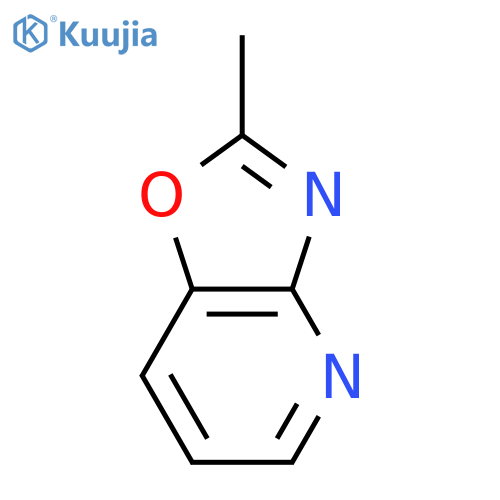

A green route for the synthesis of 2-substituted benzoxazole derivatives catalyzed by Al3+-exchanged K10 clay

,

Tetrahedron Letters,

2013,

54(48),

6415-6419